molecular formula C18H19N3O4S B021103 5-Hydroxy Rosiglitazone CAS No. 257883-22-0

5-Hydroxy Rosiglitazone

货号: B021103
CAS 编号: 257883-22-0
分子量: 373.4 g/mol
InChI 键: AGQGGZNSVNKGDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy Rosiglitazone is a primary oxidative metabolite of the thiazolidinedione (TZD) drug rosiglitazone, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used in type 2 diabetes management. It is formed via hydroxylation at the 5-position of the pyridine ring of rosiglitazone . Analytical methods such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have been developed to quantify this compound in biological matrices like rat plasma, with studies demonstrating its pharmacokinetic relevance through indirect and direct quantification approaches . While the parent drug rosiglitazone is a full PPARγ agonist, this compound retains partial agonistic activity but may exhibit distinct metabolic and transport properties, such as interactions with renal organic anion transporters (OAT1/OAT3) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxy rosiglitazone involves the hydroxylation of rosiglitazone. This reaction is typically carried out using liver microsomal fractions or recombinant enzymes that express CYP2C8 . The reaction conditions include an appropriate buffer system, cofactors such as NADPH, and incubation at physiological temperatures.

Industrial Production Methods

Industrial production of p-Hydroxy rosiglitazone follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant cells expressing CYP2C8. The reaction is monitored and optimized for maximum yield and purity .

化学反应分析

Types of Reactions

p-Hydroxy rosiglitazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmacokinetics and Metabolism

Quantification Techniques
Recent studies have focused on developing methods for the accurate quantification of 5-Hydroxy Rosiglitazone in biological samples. A notable approach involves using high-resolution mass spectrometry (HRMS) for simultaneous quantification alongside its parent compound, rosiglitazone. This method allows for both direct and indirect quantitative analysis, enhancing the understanding of its pharmacokinetics in vivo. The ratio of calibration curves for rosiglitazone to this compound was determined to be approximately 2.09, facilitating more precise measurements of the metabolite's concentration in rat plasma .

Metabolic Pathways
The metabolism of rosiglitazone, including the formation of this compound, primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2C8. Studies utilizing substrate depletion methods have provided insights into the kinetics of this metabolic process, highlighting the influence of specific enzyme inhibitors on the metabolism rates . Understanding these pathways is crucial for assessing the safety and efficacy of rosiglitazone and its metabolites.

Therapeutic Implications

Antidiabetic Effects
this compound retains some pharmacological properties similar to its parent compound, contributing to improved insulin sensitivity. Research indicates that both rosiglitazone and its metabolites can enhance glucose uptake in target tissues such as adipose tissue and skeletal muscle by activating peroxisome proliferator-activated receptors (PPARγ). This mechanism is vital for managing type 2 diabetes mellitus by regulating glucose production and utilization .

Potential Anti-inflammatory Properties
Emerging evidence suggests that this compound may exhibit anti-inflammatory effects, similar to those observed with rosiglitazone. The modulation of nuclear factor kappa-B (NFκB) pathways indicates a potential role in reducing inflammation-related complications associated with diabetes and other metabolic disorders .

Case Studies and Clinical Insights

Cardiovascular Risk Assessment
While rosiglitazone has been linked with increased cardiovascular risks, studies examining its metabolites like this compound are essential for understanding their safety profiles. A systematic review indicated that while rosiglitazone improves glycemic control, it may also pose cardiovascular risks that need careful monitoring in clinical settings .

Combination Therapies
Investigations into combination therapies involving this compound alongside other antidiabetic agents have shown promise in enhancing therapeutic outcomes while minimizing side effects. For example, combining it with metformin has been explored to synergistically improve glycemic control without exacerbating cardiovascular risks .

Data Summary

Application Area Findings References
PharmacokineticsDirect and indirect quantification methods developed; ratio of calibration curves established
MetabolismMajor enzyme involved: CYP2C8; substrate depletion methods provide insights into kinetics
Antidiabetic EffectsEnhances insulin sensitivity via PPARγ activation; regulates glucose metabolism
Anti-inflammatory EffectsMay reduce inflammation through NFκB modulation; potential implications for metabolic disorders
Cardiovascular RisksLinked with increased risks; necessitates careful monitoring in clinical use
Combination TherapiesPotential benefits when used with other antidiabetic agents like metformin

作用机制

p-Hydroxy rosiglitazone exerts its effects primarily through the activation of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. The binding of p-Hydroxy rosiglitazone to PPARγ leads to the transcription of target genes that enhance insulin sensitivity, promote adipocyte differentiation, and improve glucose uptake in tissues such as adipose tissue, skeletal muscle, and liver .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Analogues of Rosiglitazone

Lobeglitazone

Lobeglitazone (CKD-501) is a structurally optimized TZD derived from rosiglitazone. Key modifications include substitution of the pyridine ring with pyrimidine and addition of a p-methoxyphenol group. These changes enhance PPARγ binding affinity and functional efficacy:

  • In vitro : Lobeglitazone shows 100-fold increased triglyceride accumulation in 3T3-L1 adipocytes compared to rosiglitazone.
  • In vivo : It achieves 2.4-fold greater glucose reduction and 8-fold higher triglyceride-lowering efficacy in diabetic KKAy mice.
  • Structural Basis: The p-methoxyphenol group occupies a hydrophobic pocket near PPARγ's alternate binding site, stabilizing the receptor-ligand complex and blocking Cdk5-mediated phosphorylation (Ser245) more effectively than rosiglitazone .

Thiazolidinedione Derivatives (4h, 4n, 5l, 5m)

Novel benzylidene-thiazolidinedione derivatives exhibit enhanced PPARγ binding and activation:

  • Binding Energy : Compounds 4h and 4n show higher binding energies (-8.32 and -8.29 kcal/mol) than rosiglitazone (-8.26 kcal/mol) at the PPARγ active site (PDB: 2PRG) .
  • Transactivation : Compounds 5l and 5m demonstrate PPARγ transactivation at 54.21% and 55.41%, respectively, compared to rosiglitazone (82.21%). Despite lower activation, they show superior hepatoprotective effects (reduced AST/ALT levels) and 2.0-fold increased PPARγ gene expression in vivo .

Mechanistically Distinct PPARγ Agonists

2-Benzoylaminobenzoic Acids (2-BABAs)

The 2-BABA class, exemplified by BVT.13, binds PPARγ at the ligand pocket entrance rather than the canonical helix 12 interaction site. Despite structural divergence, BVT.13 achieves comparable maximal efficacy to rosiglitazone in PPARγ activation and demonstrates antidiabetic effects in ob/ob mice .

Organotin Compounds (TPT, TBT)

Tin-based agonists like triphenyltin (TPT) and tributyltin (TBT) mimic rosiglitazone’s PPARγ activation but with divergent potency:

  • Transactivation : At 100 nM, TPT matches rosiglitazone’s 11-fold activation, while TBT achieves only half this efficacy.
  • Binding Interactions : TPT forms π-π interactions with Phe363, critical for full agonism, whereas TBT lacks this interaction, explaining its reduced activity .

Metabolites and Derivatives

5-Hydroxy Rosiglitazone β-D-Glucuronide

Deuterated Analogues (this compound-d4)

Used as internal standards in mass spectrometry, deuterated forms aid in precise quantification but lack therapeutic activity .

Data Tables

Table 1: PPARγ Agonist Efficacy Comparison

Compound PPARγ Transactivation (%) Binding Energy (kcal/mol) Key Structural Feature
Rosiglitazone 82.21 -8.26 Pyridine ring, TZD core
This compound ~40* N/A 5-hydroxylated pyridine
Lobeglitazone >100 (relative efficacy) N/A Pyrimidine, p-methoxyphenol
Compound 4h N/A -8.32 Benzylidene-thiazolidinedione
BVT.13 Equivalent to rosiglitazone N/A 2-Benzoylaminobenzoic acid scaffold
TPT 100% of rosiglitazone N/A Triphenyltin structure

*Estimated based on metabolite activity trends .

Table 2: In Vivo Antidiabetic Effects

Compound Glucose Reduction (Fold vs. Rosiglitazone) Triglyceride Reduction (Fold vs. Rosiglitazone)
Lobeglitazone 2.4 8.0
Compound 5m 1.2 1.5
BVT.13 1.0 1.0

生物活性

5-Hydroxy Rosiglitazone (5-HR) is a derivative of Rosiglitazone, a thiazolidinedione class drug primarily used for the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of 5-HR, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : Approximately 373.43 g/mol
  • Hydroxyl Group : The presence of a hydroxyl group at the fifth position is believed to influence its biological activity compared to Rosiglitazone.

This compound acts primarily as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction enhances insulin sensitivity and plays a crucial role in glucose homeostasis. The hydroxyl group may modify its affinity for PPAR-γ or influence downstream signaling pathways involved in lipid metabolism and inflammation .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of this compound:

  • Anti-inflammatory Properties : Research indicates that 5-HR exhibits anti-inflammatory effects, which may be beneficial in managing conditions associated with chronic inflammation, such as diabetes and cardiovascular diseases .
  • Anti-proliferative Activity : The compound has shown potential in inhibiting cell proliferation, suggesting applications in cancer research.
  • Metabolic Pathways : 5-HR undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9. These enzymes facilitate its hydroxylation and N-demethylation, impacting its pharmacokinetics and interactions with other drugs .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Insulin SensitizationEnhances insulin sensitivity through PPAR-γ activation
Anti-inflammatoryReduces cytokine secretion and monocyte adhesion
Anti-proliferativeInhibits cell proliferation in various cancer cell lines
MetabolismPrimarily metabolized by CYP2C8; minor role of CYP2C9

Case Studies

  • Study on Vascular Endothelial Cells :
    • A study investigated the effects of Rosiglitazone on vascular endothelial cells, revealing that it reduced cell activation and injury through modulation of oxidative stress pathways. This suggests that 5-HR may have similar protective effects in vascular health .
  • Network Pharmacology Approach :
    • Using network pharmacology, researchers identified common targets for Rosiglitazone in treating diabetes-related complications, emphasizing the role of inflammatory responses and mitochondrial dysfunction. These findings support the hypothesis that derivatives like 5-HR could be effective in mitigating diabetes angiopathy .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and characterizing 5-Hydroxy Rosiglitazone in biological matrices?

To ensure reproducibility, researchers should employ high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope-labeled internal standards (e.g., this compound-d4, CAS 1246817-46-8) for precise quantification . Characterization should include fragmentation patterns, retention time alignment with reference standards, and validation per ICH guidelines (sensitivity, specificity, matrix effects). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. How should pharmacokinetic studies of this compound be designed to account for inter-species metabolic differences?

Use crossover studies with controlled dosing in preclinical models (e.g., rodents, primates) to compare hepatic metabolism and urinary excretion profiles. Include phase II metabolite analysis (e.g., sulfated forms like this compound Sulfate, CAS 288853-63-4) and validate assays using stable isotope dilution. Account for species-specific cytochrome P450 isoforms (e.g., CYP2C8 in humans) using enzyme induction/inhibition assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in PPARγ-mediated signaling pathways?

Conflicting data on PPARγ activation (e.g., anti-inflammatory vs. pro-adipogenic effects) require context-specific models:

  • Time-resolved assays : Compare early (24-hour) vs. sustained (7-day) exposure in adipocyte differentiation models .
  • Epigenetic profiling : Use ATAC-seq/RNA-seq to map chromatin accessibility and transcriptional changes under varying doses (e.g., 1–10 μM) .
  • Pathway inhibition : Co-administer PPARγ antagonists (e.g., GW9662) to isolate this compound-specific effects from endogenous signaling .

Q. How can researchers address discrepancies between in vitro and in vivo cardiometabolic toxicity profiles of this compound?

Discrepancies often arise from bioavailability differences. Mitigate this by:

  • Tissue-specific pharmacokinetic modeling : Use physiologically based pharmacokinetic (PBPK) software to predict organ exposure levels.
  • Multi-omics integration : Correlate plasma metabolite concentrations (via LC-MS) with cardiac RNA-seq data to identify threshold-driven toxicity markers .
  • Controlled clinical meta-analysis : Re-analyze legacy rosiglitazone trial data (e.g., Nissen & Wolski, 2007) using Bayesian methods to assess confounding variables (e.g., diabetes severity) .

Q. What methodologies optimize the use of this compound as a biomarker in translational studies?

  • Cohort stratification : Segment patient populations by CYP2C8 genotyping to control for metabolic variability.
  • Longitudinal sampling : Collect serial plasma samples during therapeutic drug monitoring to establish exposure-response relationships.
  • Machine learning : Train models on metabolomic datasets to predict this compound’s diagnostic utility in conditions like non-alcoholic steatohepatitis (NASH) .

Q. Methodological Guidance

Q. How should researchers design studies to ensure reproducibility of this compound-related findings?

  • Detailed supplemental protocols : Publish step-by-step synthesis, purification, and characterization data (e.g., NMR, HRMS) for novel derivatives .
  • Open-data practices : Share raw mass spectrometry files in repositories like MetaboLights, annotated with ISA-TAB metadata .
  • Negative controls : Include vehicle-treated cohorts and confirm metabolite stability under storage conditions (−80°C vs. freeze-thaw cycles) .

Q. What literature synthesis strategies are effective for contextualizing this compound within PPARγ research?

  • Systematic reviews : Use PRISMA frameworks to aggregate preclinical and clinical studies, prioritizing peer-reviewed journals over non-indexed databases .
  • Citation chaining : Track seminal papers (e.g., Nissen, 2007) via tools like Web of Science to identify conflicting or corroborative studies .
  • Critical appraisal : Apply QUADAS-2 criteria to evaluate bias in pharmacokinetic studies .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Carcinogenicity precautions : Classify as a Category 2 carcinogen (per OSHA standards); use fume hoods, PPE (gloves, goggles), and locked storage .
  • Waste disposal : Degrade metabolites via enzymatic hydrolysis before incineration at certified facilities .

属性

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sal absinthii
5-Hydroxy Rosiglitazone
Sal absinthii
5-Hydroxy Rosiglitazone
Sal absinthii
5-Hydroxy Rosiglitazone
Sal absinthii
5-Hydroxy Rosiglitazone
Sal absinthii
5-Hydroxy Rosiglitazone
Sal absinthii
5-Hydroxy Rosiglitazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。